molecular formula C9H11BrN2O2 B13324315 4-Bromo-1-(5,8-dioxaspiro[3.4]octan-2-yl)-1H-pyrazole

4-Bromo-1-(5,8-dioxaspiro[3.4]octan-2-yl)-1H-pyrazole

Cat. No.: B13324315
M. Wt: 259.10 g/mol
InChI Key: FZFWTUBJDMRESK-UHFFFAOYSA-N
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Description

4-Bromo-1-(5,8-dioxaspiro[34]octan-2-yl)-1H-pyrazole is a chemical compound that features a bromine atom, a pyrazole ring, and a dioxaspiro octane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(5,8-dioxaspiro[3.4]octan-2-yl)-1H-pyrazole typically involves the reaction of 5,8-dioxaspiro[3.4]octane derivatives with pyrazole precursors under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts to facilitate the bromination and spirocyclization processes .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(5,8-dioxaspiro[3.4]octan-2-yl)-1H-pyrazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Bromo-1-(5,8-dioxaspiro[3.4]octan-2-yl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(5,8-dioxaspiro[3.4]octan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromine atom and pyrazole ring play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity or altering their function. The dioxaspiro moiety may contribute to the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-(5,8-dioxaspiro[3.4]octan-2-yl)-1H-pyrazole is unique due to its combination of a bromine atom, pyrazole ring, and dioxaspiro octane moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C9H11BrN2O2

Molecular Weight

259.10 g/mol

IUPAC Name

4-bromo-1-(5,8-dioxaspiro[3.4]octan-2-yl)pyrazole

InChI

InChI=1S/C9H11BrN2O2/c10-7-5-11-12(6-7)8-3-9(4-8)13-1-2-14-9/h5-6,8H,1-4H2

InChI Key

FZFWTUBJDMRESK-UHFFFAOYSA-N

Canonical SMILES

C1COC2(O1)CC(C2)N3C=C(C=N3)Br

Origin of Product

United States

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